N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide
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Overview
Description
N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a carbamoyl group attached to a dimethylphenyl ring and a formyl-methoxyphenoxy group linked to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-dimethylphenyl isocyanate: This can be achieved by reacting 2,4-dimethylaniline with phosgene under controlled conditions.
Formation of the carbamoyl intermediate: The 2,4-dimethylphenyl isocyanate is then reacted with 2-(5-formyl-2-methoxyphenoxy)acetic acid to form the desired carbamoyl intermediate.
Final coupling reaction: The carbamoyl intermediate is coupled with an appropriate amine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: 2-(5-carboxy-2-methoxyphenoxy)acetamide.
Reduction: 2-(5-hydroxymethyl-2-methoxyphenoxy)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-hydroxy-2-methoxyphenoxy)acetamide
- N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-methoxy-2-methoxyphenoxy)acetamide
Uniqueness
N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide is unique due to the presence of both formyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Biological Activity
N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound possesses a complex structure characterized by multiple functional groups, which contribute to its biological activity. The key features include:
- Aromatic rings : Contributing to lipophilicity and potential interactions with biological targets.
- Formyl and methoxy groups : These groups may play crucial roles in the compound's reactivity and interaction with biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The difluoromethylsulfanyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside the cell, the compound may:
- Inhibit Enzymatic Activity : It can covalently bond with nucleophilic sites on enzymes or proteins, potentially altering their function.
- Modulate Signaling Pathways : By interacting with various receptors or signaling molecules, it may influence cellular responses.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through:
- Cell Cycle Arrest : The compound may cause cell cycle disruptions leading to decreased proliferation.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger apoptotic pathways.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial and fungal strains. Studies have reported:
- Inhibition of Bacterial Growth : Effective against both Gram-positive and Gram-negative bacteria.
- Fungicidal Effects : Significant activity against pathogenic fungi, suggesting potential use in treating fungal infections.
Case Studies
-
Anticancer Efficacy :
- A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.
Compound Cell Line IC50 (µM) Mechanism N-[...] MCF-7 15 Apoptosis induction Doxorubicin MCF-7 10 DNA intercalation -
Antimicrobial Activity :
- In a comparative study against common pathogens, this compound exhibited notable activity against Staphylococcus aureus and Candida albicans.
Pathogen Zone of Inhibition (mm) Staphylococcus aureus 20 Escherichia coli 15 Candida albicans 18
Properties
IUPAC Name |
N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12-4-6-15(13(2)8-12)20-19(24)21-18(23)11-26-17-9-14(10-22)5-7-16(17)25-3/h4-10H,11H2,1-3H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAVJDKDRGLZJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(=O)COC2=C(C=CC(=C2)C=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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